

Comparative Analysis of SKLB1002 Analogues: A Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **SKLB1002**

Cat. No.: **B612002**

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An in-depth review of the structure-activity relationship and biological efficacy of novel **SKLB1002** analogues reveals a promising new generation of VEGFR-2 inhibitors. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform future research and development in anti-angiogenic cancer therapy.

SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has emerged as a significant candidate in anticancer research. Its mechanism of action involves blocking the VEGF-induced phosphorylation of VEGFR-2, thereby inhibiting downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.^{[1][2]} The primary signaling cascade affected is the MAPK pathway, with **SKLB1002** shown to inhibit the phosphorylation of ERK1/2, JNK, and p38.^{[2][3]} Building on the foundational structure of **SKLB1002**, numerous analogues, particularly those featuring a thieno[2,3-d]pyrimidine scaffold, have been synthesized and evaluated to improve potency and explore the structure-activity relationship (SAR).

Quantitative Comparison of SKLB1002 Analogues' Activity

The following tables summarize the in vitro activity of various series of **SKLB1002** analogues, focusing on their VEGFR-2 inhibitory capacity and cytotoxic effects on different cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogues

Compound Series	Lead Compound(s)	Modifications	VEGFR-2 IC50 (nM)	Reference Compound	VEGFR-2 IC50 (nM) of Ref.
4-Substituted Thieno[2,3-d]pyrimidines	8b, 8e	Substitution at the 4-position of the thienopyrimidine core	5, 3.9	-	-
Thieno[2,3-d]pyrimidine Derivatives	10d, 15d, 15g	Varied substitutions on the thienopyrimidine scaffold	2500, 5480, 2270	-	-
Tetrahydro-cyclohepta[4,5]thieno[2,3-d]pyrimidines	5f	Cyclohepta fused ring system	1230	Erlotinib	-
Thieno[2,3-d]pyrimidines	17f	-	230	Sorafenib	230
Dual c-Met/VEGFR-2 Inhibitors	12j	Thieno[2,3-d]pyrimidine scaffold	48	-	-
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas	2a, 2b, 2c	Urea linkage to the thienopyrimidine core	199, 188, 150	-	-

Table 2: Cytotoxicity of Lead SKLB1002 Analogues in Human Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference Compound	IC50 (μM) of Ref.
17f	HCT-116	Colon Carcinoma	2.80	Sorafenib	-
17f	HepG2	Hepatocellular Carcinoma	4.10	Sorafenib	-
5f	MCF-7	Breast Adenocarcinoma	-	Doxorubicin	-

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies:

VEGFR-2 Kinase Assay

The in vitro inhibitory activity of the compounds against VEGFR-2 kinase was typically determined using a kinase-glo® luminescent assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. Recombinant human VEGFR-2 kinase is incubated with the test compounds at various concentrations in a buffer solution containing ATP and a suitable substrate. The luminescence is measured, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

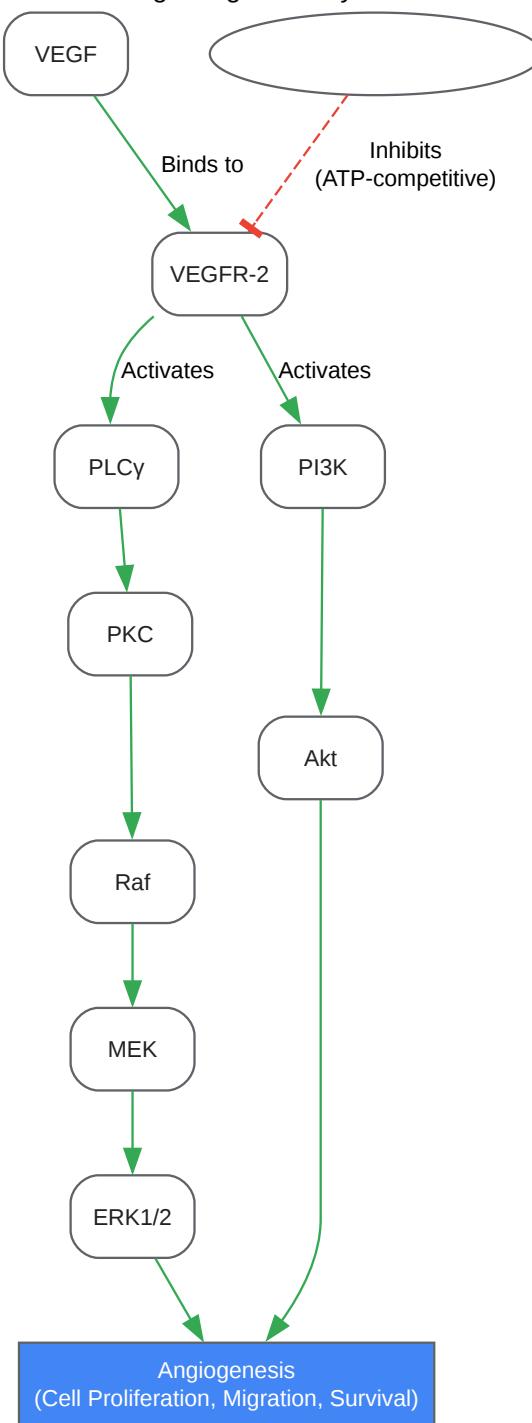
The cytotoxic effects of the **SKLB1002** analogues on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and incubated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution was added to each well, and the cells were incubated further to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals were then

dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm). The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

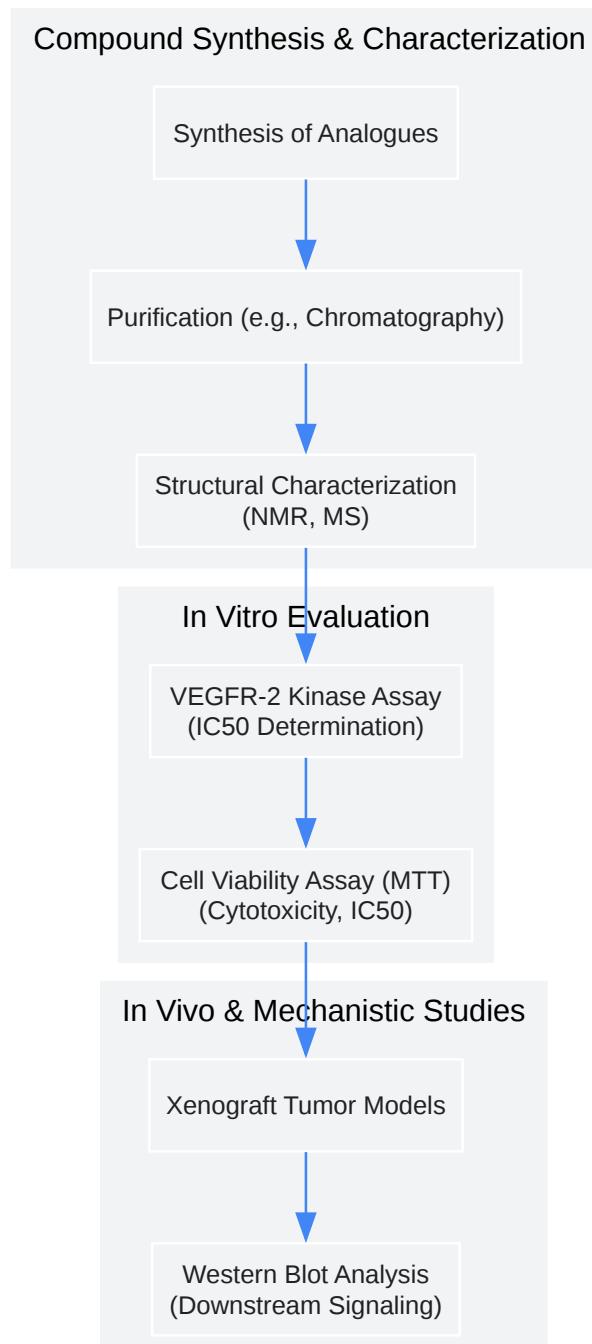
The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these novel compounds.

VEGF/VEGFR-2 Signaling Pathway and Point of Inhibition

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Caption: VEGF binding to VEGFR-2 initiates downstream signaling, which is blocked by **SKLB1002** analogues.

General Workflow for SKLB1002 Analogue Evaluation



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Caption: A streamlined workflow for the synthesis and evaluation of novel **SKLB1002** analogues.

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